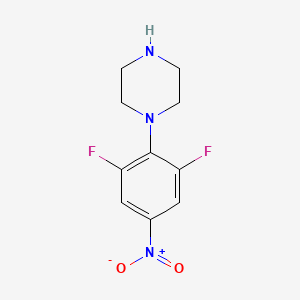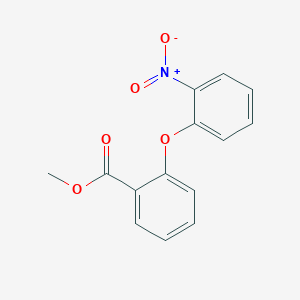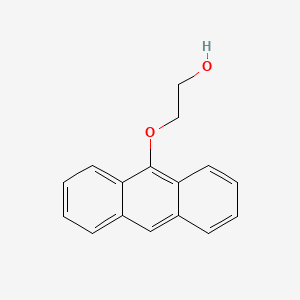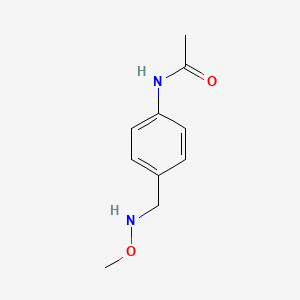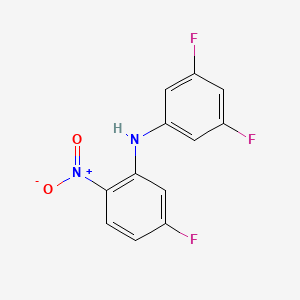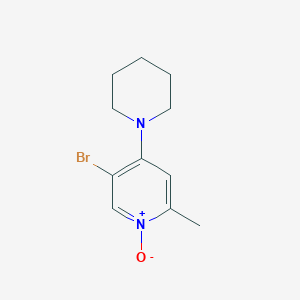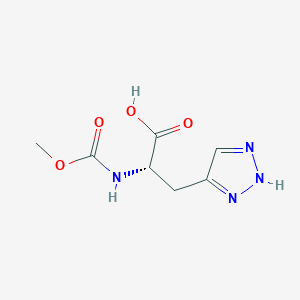
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID is a chiral amino acid derivative that contains a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.
Formation of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Methoxycarbonylation: The amino group is protected by converting it into a methoxycarbonyl derivative using reagents such as methyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the methoxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to deprotected amino acids.
Scientific Research Applications
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: The triazole ring is useful in click chemistry for bioconjugation applications.
Material Science: It is used in the synthesis of functional materials with specific properties.
Chemical Biology: The compound is employed in studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The methoxycarbonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)BUTANOIC ACID: Similar structure but with an additional carbon in the side chain.
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PENTANOIC ACID: Similar structure but with two additional carbons in the side chain.
Uniqueness
The uniqueness of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID lies in its specific combination of a chiral center, a triazole ring, and a methoxycarbonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N4O4 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N4O4/c1-15-7(14)9-5(6(12)13)2-4-3-8-11-10-4/h3,5H,2H2,1H3,(H,9,14)(H,12,13)(H,8,10,11)/t5-/m0/s1 |
InChI Key |
SHXXEAFPTYEBJH-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=NNN=C1)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=NNN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-N-methylacetamide](/img/structure/B8452580.png)
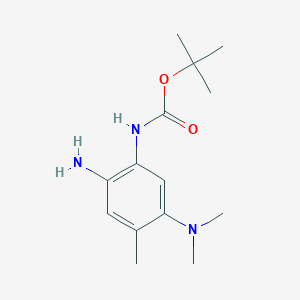
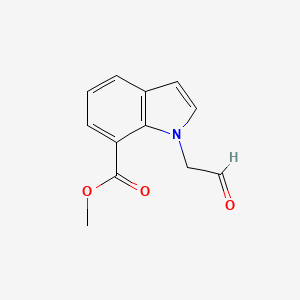
![(2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8452593.png)
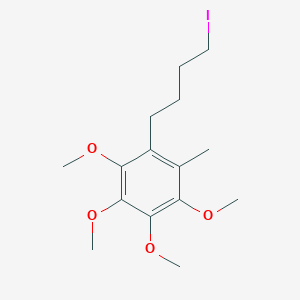
![[2-(3-Chloro-4-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8452602.png)
